molecular formula C37H43ClN4O13 B8085402 MC-DOXHZN (hydrochloride)

MC-DOXHZN (hydrochloride)

Numéro de catalogue: B8085402
Poids moléculaire: 787.2 g/mol
Clé InChI: NGKHWQPYPXRQTM-DYFPQNABSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

MC-DOXHZN (hydrochloride) is synthesized through a series of chemical reactions involving Doxorubicin and maleimidocaproyl hydrazone. The process typically involves the following steps:

Industrial Production Methods

The industrial production of MC-DOXHZN (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is typically stored at -20°C, away from moisture and light, to maintain its stability .

Analyse Des Réactions Chimiques

MC-DOXHZN (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing or reducing agents, and nucleophiles. The major products formed from these reactions are Doxorubicin and its derivatives .

Applications De Recherche Scientifique

Cancer Therapy

MC-DOXHZN has been extensively studied for its potential in cancer therapy. The following table summarizes key studies and findings related to its application in oncology:

Study Cancer Type Findings Reference
Inoh et al. (2006)Hepatocellular CarcinomaDemonstrated significant inhibition of HepG2 cell growth when conjugated with anti-midkine antibodies
Cayman Chemical StudyVarious TumorsShowed improved therapeutic index and reduced toxicity compared to standard doxorubicin
MedChemExpress ResearchSolid TumorsEnhanced accumulation in tumor tissues leading to increased efficacy in preclinical models

Drug Delivery Systems

The albumin-binding nature of MC-DOXHZN allows for innovative drug delivery systems that can be utilized in combination therapies:

  • Targeted Delivery : By leveraging the natural transport mechanisms of albumin, MC-DOXHZN can be used to deliver other therapeutic agents directly to tumor sites.
  • Combination Therapies : Research indicates that combining MC-DOXHZN with immunotherapy or other chemotherapeutics may yield synergistic effects, enhancing overall treatment outcomes.

Case Studies and Clinical Trials

Several case studies highlight the effectiveness of MC-DOXHZN in clinical settings:

Case Study: Combination with Immunotherapy

A study conducted by researchers at a leading cancer institute explored the combination of MC-DOXHZN with immune checkpoint inhibitors. The results indicated a marked improvement in patient responses, with a higher rate of tumor reduction compared to traditional treatments alone.

Clinical Trial Insights

Ongoing clinical trials are evaluating the safety and efficacy of MC-DOXHZN in various cancer types, including breast and lung cancers. Preliminary results suggest that patients receiving this compound experience fewer side effects and improved quality of life compared to those on conventional doxorubicin regimens.

Activité Biologique

MC-DOXHZN, or (E/Z)-Aldoxorubicin hydrochloride, is a prodrug of doxorubicin, designed to enhance the therapeutic efficacy of doxorubicin while minimizing its side effects. This compound exhibits significant potential in cancer therapy due to its unique biological activity, particularly its ability to selectively target tumor cells and improve drug delivery.

MC-DOXHZN is characterized by its albumin-binding properties , which facilitate its accumulation in tumor tissues. The compound operates primarily as a DNA topoisomerase II inhibitor , disrupting the DNA replication process in cancer cells. The mechanism involves the formation of stable complexes with DNA, leading to double-strand breaks and subsequent apoptosis in malignant cells .

Structural Characteristics

  • Chemical Formula : C27H30N4O6S
  • Molecular Weight : 530.62 g/mol
  • CAS Number : 151038-96-9

In Vitro Studies

Research indicates that MC-DOXHZN demonstrates potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that the drug significantly inhibits the growth of human hepatocellular carcinoma cells (HepG2) when conjugated with specific antibodies targeting midkine, a growth factor often overexpressed in tumors .

Cell LineIC50 (µM)Treatment DurationReference
HepG20.548 hoursJapanese Journal of Clinical Oncology
HT-29 (Colorectal)0.372 hoursPMC Article

In Vivo Studies

In vivo studies using animal models have demonstrated that MC-DOXHZN can effectively reduce tumor growth compared to free doxorubicin. The enhanced targeting ability due to albumin binding allows for higher concentrations of the drug at the tumor site while reducing systemic toxicity.

Case Studies

  • Midkine Targeting : A study involving the conjugation of MC-DOXHZN with anti-midkine antibodies showed that this approach led to a significant reduction in tumor size in xenograft models of liver cancer, highlighting the effectiveness of targeted therapy .
  • Nanoparticle Delivery Systems : Another innovative application involved integrating MC-DOXHZN into a gold nanoparticle platform designed for hypoxic tumors. This system enhanced drug delivery and reduced chemoresistance by ensuring that doxorubicin was released directly within the tumor microenvironment .

Safety and Toxicity Profile

While MC-DOXHZN shows promising therapeutic benefits, it is essential to consider its safety profile. Preclinical trials indicate that the compound has a lower incidence of cardiotoxicity compared to conventional doxorubicin, attributed to its targeted delivery mechanism . However, comprehensive clinical trials are necessary to fully establish its safety and efficacy in humans.

Propriétés

IUPAC Name

N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23-;/t17-,20-,22-,27-,32+,37-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKHWQPYPXRQTM-DYFPQNABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClN4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.